Cas no 127827-50-3 (6,7-Difluoroquinoline)

6,7-Difluoroquinoline is a fluorinated quinoline derivative characterized by the presence of fluorine atoms at the 6 and 7 positions of the quinoline ring. This structural modification enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents improve metabolic stability and bioavailability, which is advantageous in drug development. Its rigid aromatic framework and halogenated structure also facilitate applications in materials science, particularly in the design of organic electronic components. The compound exhibits high purity and consistent reactivity, ensuring reliable performance in cross-coupling reactions and other synthetic transformations. Its versatility makes it a preferred choice for researchers in medicinal and industrial chemistry.
6,7-Difluoroquinoline structure
6,7-Difluoroquinoline structure
商品名:6,7-Difluoroquinoline
CAS番号:127827-50-3
MF:C9H5NF2
メガワット:165.1395
MDL:MFCD01939054
CID:230595
PubChem ID:921294

6,7-Difluoroquinoline 化学的及び物理的性質

名前と識別子

    • 6,7-Difluoroquinoline
    • 6,7-DIBROMO-8-NITRO-2,3-DIHYDROBENZO[B][1,4]DIOXINE-5-CARBOXYLIC ACID
    • 6,7-Difloroquinoline
    • Ccris 8767
    • 6,7-difluoro-quinolin
    • SB67638
    • AS-76646
    • J-005547
    • SCHEMBL5833750
    • AKOS009208842
    • FT-0655368
    • AC-30759
    • A805752
    • EN300-32038
    • Z337708746
    • DTXSID90925995
    • Quinoline, 6,7-difluoro-
    • 127827-50-3
    • D94475
    • CS-0155682
    • STL560740
    • MDL: MFCD01939054
    • インチ: InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
    • InChIKey: IDDIQDVSYHYORP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=CC(=C(C=C2N=C1)F)F

計算された属性

  • せいみつぶんしりょう: 165.03900
  • どういたいしつりょう: 165.03900549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.319
  • ゆうかいてん: NA
  • ふってん: 244.8°Cat760mmHg
  • フラッシュポイント: 101.8°C
  • 屈折率: 1.588
  • PSA: 12.89000
  • LogP: 2.51300
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

6,7-Difluoroquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D454013-50mg
6,7-Difluoroquinoline
127827-50-3
50mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XP372-200mg
6,7-Difluoroquinoline
127827-50-3 95+%
200mg
481.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XP372-50mg
6,7-Difluoroquinoline
127827-50-3 95+%
50mg
192.0CNY 2021-07-15
Enamine
EN300-32038-0.5g
6,7-difluoroquinoline
127827-50-3 95.0%
0.5g
$91.0 2025-03-21
Enamine
EN300-32038-5.0g
6,7-difluoroquinoline
127827-50-3 95.0%
5.0g
$410.0 2025-03-21
TRC
D454013-100mg
6,7-Difluoroquinoline
127827-50-3
100mg
$ 95.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XP372-1g
6,7-Difluoroquinoline
127827-50-3 95+%
1g
1686.0CNY 2021-07-15
SHENG KE LU SI SHENG WU JI SHU
sc-357209A-5 g
6,7-difluoroquinoline,
127827-50-3
5g
¥4,701.00 2023-07-11
Enamine
EN300-32038-1g
6,7-difluoroquinoline
127827-50-3 97%
1g
$256.0 2023-09-04
Enamine
EN300-32038-5g
6,7-difluoroquinoline
127827-50-3 97%
5g
$743.0 2023-09-04

6,7-Difluoroquinoline 関連文献

6,7-Difluoroquinolineに関する追加情報

Introduction to 6,7-Difluoroquinoline (CAS No. 127827-50-3)

6,7-Difluoroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 127827-50-3, is a fluorinated derivative of quinoline, a heterocyclic aromatic compound with significant applications in pharmaceutical and chemical research. Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery. The introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its pharmacological properties, including improved metabolic stability, lipophilicity, and binding affinity to biological targets.

The structure of 6,7-difluoroquinoline features a bicyclic system consisting of a benzene ring fused to a pyridine ring, with fluorine substituents at the 6th and 7th positions. This modification influences the electronic distribution and steric environment of the molecule, which can significantly impact its interactions with enzymes and receptors. The presence of fluorine atoms also contributes to the molecule's resistance to metabolic degradation, a crucial factor in drug design for prolonged therapeutic efficacy.

In recent years, fluorinated quinolines have garnered considerable attention in medicinal chemistry due to their versatility in modulating biological pathways. Among these derivatives, 6,7-difluoroquinoline has been explored for its potential in treating various diseases, including infections caused by resistant bacteria and certain types of cancer. The fluorine atoms enhance the molecule's ability to penetrate biological membranes, improving its bioavailability and therapeutic index.

One of the most compelling aspects of 6,7-difluoroquinoline is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the C-5 position can introduce additional functional groups that further tailor the molecule's activity against specific targets. This flexibility underscores the importance of 6,7-difluoroquinoline as a building block in medicinal chemistry.

Recent studies have highlighted the antimicrobial properties of 6,7-difluoroquinoline derivatives. These compounds exhibit potent activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial replication. The fluorine atoms contribute to this activity by enhancing binding affinity to these enzymes, thereby disrupting bacterial DNA supercoiling and leading to cell death. This mechanism has made 6,7-difluoroquinoline derivatives promising candidates for developing new antibiotics to combat antibiotic-resistant strains.

The synthesis of 6,7-difluoroquinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. Fluorination reactions are commonly employed to introduce the fluorine atoms at the desired positions. Techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are often utilized depending on the synthetic route chosen. The efficiency and selectivity of these reactions are critical in ensuring high yields of the desired product while minimizing unwanted byproducts.

From a computational chemistry perspective, the electronic properties of 6,7-difluoroquinoline can be modeled using density functional theory (DFT) and other quantum mechanical methods. These calculations provide insights into how fluorination affects the molecule's energy levels, charge distribution, and reactivity. Such information is invaluable for designing derivatives with optimized pharmacokinetic properties. Additionally, molecular dynamics simulations help predict how 6,7-difluoroquinoline interacts with biological targets at an atomic level.

The pharmaceutical industry has shown interest in 6,7-difluoroquinoline due to its potential as an intermediate in drug development. Several companies have patented processes for synthesizing this compound and its derivatives under controlled conditions that ensure high purity and scalability. These efforts reflect the growing recognition of fluorinated quinolines as important tools in modern drug discovery.

In conclusion, 6 , 7 - difluoroquinoline ( CAS No . 127827 - 50 - 3 ) represents a significant advancement in heterocyclic chemistry with far-reaching implications for medicine . Its unique structural features , coupled with its versatile reactivity , make it an invaluable compound for researchers seeking novel therapeutic agents . As scientific understanding progresses , it is likely that new applications for this compound will continue to emerge , further solidifying its role as a cornerstone in pharmaceutical innovation .

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:127827-50-3)6,7-Difluoroquinoline
A805752
清らかである:99%/99%
はかる:1g/5g
価格 ($):176.0/622.0